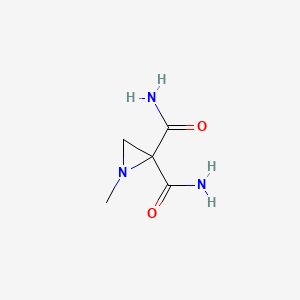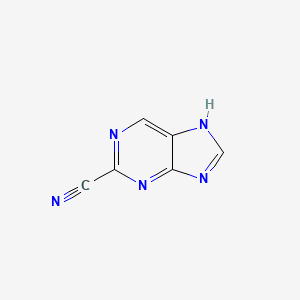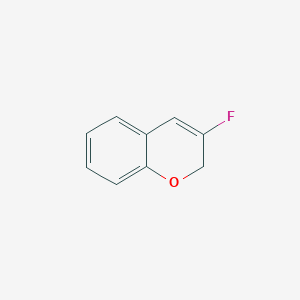
1h-Indene-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-6-carbaldehyde is an organic compound belonging to the indene family It is characterized by the presence of an aldehyde functional group attached to the sixth position of the indene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indene-6-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where indene is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. This reaction introduces the aldehyde group at the desired position on the indene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indene ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: 1H-Indene-6-carboxylic acid.
Reduction: 1H-Indene-6-methanol.
Substitution: Halogenated or nitro-substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indene-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: Derivatives of this compound have shown potential as therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
1H-Indene-6-carbaldehyde can be compared with other indene derivatives such as 1H-Indene-3-carbaldehyde and 1H-Indene-2-carbaldehyde. While all these compounds share the indene core structure, their chemical properties and reactivity differ due to the position of the aldehyde group. This positional difference can influence their reactivity and applications in various fields.
Vergleich Mit ähnlichen Verbindungen
- 1H-Indene-3-carbaldehyde
- 1H-Indene-2-carbaldehyde
- 1H-Indene-5-carbaldehyde
Eigenschaften
CAS-Nummer |
204585-01-3 |
|---|---|
Molekularformel |
C10H8O |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
3H-indene-5-carbaldehyde |
InChI |
InChI=1S/C10H8O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h1-2,4-7H,3H2 |
InChI-Schlüssel |
GFCHZZSVRKNHID-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C1C=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B11922907.png)
![7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile](/img/structure/B11922958.png)
![5-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922973.png)

